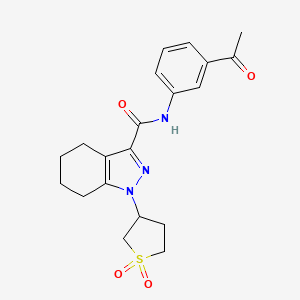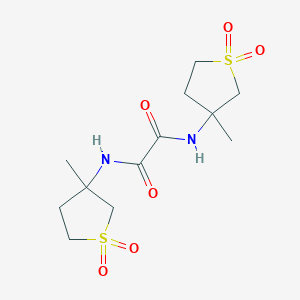![molecular formula C26H36N2O8S B12215482 3,3'-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(morpholin-4-yl)propan-2-ol]](/img/structure/B12215482.png)
3,3'-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(morpholin-4-yl)propan-2-ol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(morpholin-4-yl)propan-2-ol] is a complex organic compound with the molecular formula C26H36N2O8S This compound features a sulfonyl group bridging two benzene rings, each substituted with a morpholinyl-propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(morpholin-4-yl)propan-2-ol] typically involves multiple steps:
Formation of the Sulfonyl Bridge: The initial step involves the reaction of a sulfonyl chloride with a phenol derivative to form the sulfonyl-bridged benzene rings.
Substitution with Morpholinyl-Propanol: The next step involves the substitution of the benzene rings with morpholinyl-propanol groups under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(morpholin-4-yl)propan-2-ol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(morpholin-4-yl)propan-2-ol] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3’-[Sulfonylbis(benzene-4,1-diyloxy)]bis[1-(morpholin-4-yl)propan-2-ol] involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholinyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3,3’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: Similar structure but with aniline groups instead of morpholinyl-propanol groups.
1,1’-[Sulfonylbis(benzene-4,1-diyloxy)]bis(3-nitrobenzene): Contains nitro groups instead of morpholinyl-propanol groups.
Properties
Molecular Formula |
C26H36N2O8S |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
1-[4-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]sulfonylphenoxy]-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C26H36N2O8S/c29-21(17-27-9-13-33-14-10-27)19-35-23-1-5-25(6-2-23)37(31,32)26-7-3-24(4-8-26)36-20-22(30)18-28-11-15-34-16-12-28/h1-8,21-22,29-30H,9-20H2 |
InChI Key |
WGKATEYASBUMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(CN4CCOCC4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-2-methyl-4-oxo-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide](/img/structure/B12215423.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12215431.png)

![Benzoyl chloride, 5-[(ethylamino)sulfonyl]-2-methoxy-](/img/structure/B12215441.png)
![3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine](/img/structure/B12215446.png)
![(2E)-3-(2-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide](/img/structure/B12215452.png)
![1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12215453.png)
![N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B12215457.png)
![2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12215462.png)
![4-[2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12215463.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12215465.png)
![7-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12215467.png)

